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1-cyclohexyl-2-methyl-1H-1,3-benzodiazole

Cat. No.: B2650560
CAS No.: 1495806-06-8
M. Wt: 214.312
InChI Key: JKJSHTJRENPKTG-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Compound Research

Heterocyclic compounds are a cornerstone of modern chemical and biological science. Their structural motifs are found in a myriad of natural products, including vitamins, alkaloids, and nucleic acids. In the realm of synthetic chemistry, the versatility of heterocyclic scaffolds has enabled the development of a broad spectrum of therapeutic agents and functional materials. Benzodiazoles, a class of bicyclic heterocyclic compounds formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, represent a significant area of investigation within this field. The unique electronic properties and the ability to engage in various intermolecular interactions, such as hydrogen bonding and π-π stacking, make benzodiazole derivatives attractive candidates for diverse applications. nih.gov

General Overview of Benzodiazole Scaffold Utility in Chemical and Biological Investigations

The benzodiazole (or benzimidazole) scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. ekb.eg The therapeutic potential of this nucleus was first recognized in 1944 and has since been integral to the development of numerous drugs. nih.gov The versatility of the benzodiazole ring system allows for substitutions at various positions, leading to a diverse library of compounds with tailored biological functions. nih.gov

Derivatives of benzodiazole have been extensively studied and have shown promise as:

Anticancer agents: By targeting various pathways involved in cell proliferation and survival. nih.govresearchgate.net

Antimicrobial agents: Exhibiting activity against a range of bacteria and fungi. ontosight.ai

Antiviral agents: Including activity against viruses such as HIV. ontosight.ai

Anti-inflammatory agents: Modulating inflammatory pathways in the body. ontosight.ai

Anthelmintics: As effective drugs against parasitic worms. cbijournal.com

The broad biological activity of benzimidazoles stems from their ability to interact with various biomolecules, including enzymes and nucleic acids. nih.gov This has led to a sustained interest in the synthesis and biological evaluation of novel benzodiazole derivatives. ekb.eg

Specific Focus on 1-cyclohexyl-2-methyl-1H-1,3-benzodiazole as a Contemporary Research Subject

Within the vast family of benzodiazole derivatives, This compound has emerged as a subject of contemporary interest. Its structure, featuring a cyclohexyl group at the 1-position and a methyl group at the 2-position of the benzodiazole core, presents a unique combination of lipophilicity and steric bulk that can influence its physicochemical properties and biological interactions.

While extensive research has been conducted on the broader class of 1,2-disubstituted benzimidazoles, the specific investigation into this particular compound is still in its nascent stages. Its availability from commercial suppliers for research purposes indicates its potential utility in screening libraries for drug discovery and in the development of new chemical methodologies. biosynth.comcymitquimica.com

Below is a data table summarizing the basic chemical identifiers for this compound:

IdentifierValue
IUPAC Name This compound
CAS Number 1495806-06-8
Molecular Formula C₁₄H₁₈N₂
Molecular Weight 214.3 g/mol
Canonical SMILES CC1=NC2=CC=CC=C2N1C3CCCCC3

Current Research Gaps and Future Perspectives in the Study of the Compound

Despite its availability and the established importance of the benzodiazole scaffold, a significant research gap exists specifically for this compound. A thorough review of the scientific literature reveals a lack of published studies detailing its synthesis, spectroscopic characterization, crystal structure, and specific biological activities.

This information deficit presents a clear opportunity for future research. Key areas for investigation include:

Development of efficient synthetic routes: While general methods for the synthesis of 1,2-disubstituted benzimidazoles exist, such as the condensation of o-phenylenediamines with aldehydes or carboxylic acids, specific protocols optimized for the synthesis of this compound are yet to be reported. rsc.orgnih.gov Promising modern approaches that could be explored include aza-Wittig-equivalent processes and iodine-mediated sp3 C-H amination. rsc.orgacs.org

Comprehensive physicochemical characterization: Detailed analysis using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would provide fundamental data on the compound's structure and properties.

Exploration of biological activity: Screening of this compound against a variety of biological targets is warranted, given the broad spectrum of activity observed for other benzimidazole (B57391) derivatives. This could unveil novel therapeutic applications.

Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogues of this compound would help in understanding the contribution of the cyclohexyl and methyl substituents to its biological activity and could lead to the development of more potent and selective agents. nih.gov

The future study of this compound holds the potential to contribute valuable knowledge to the field of heterocyclic chemistry and may lead to the discovery of new molecules with significant therapeutic or material science applications. The current lack of specific data underscores the untapped potential of this particular benzodiazole derivative as a subject for innovative scientific inquiry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N2 B2650560 1-cyclohexyl-2-methyl-1H-1,3-benzodiazole CAS No. 1495806-06-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexyl-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-11-15-13-9-5-6-10-14(13)16(11)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJSHTJRENPKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1495806-06-8
Record name 1-cyclohexyl-2-methyl-1H-1,3-benzodiazole
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Synthetic Methodologies and Advanced Reaction Pathways for 1 Cyclohexyl 2 Methyl 1h 1,3 Benzodiazole

Historical Development of Benzodiazole Core Synthesis and Relevance to the Compound

The foundational chemistry for synthesizing the benzimidazole (B57391) core, the central structural motif of 1-cyclohexyl-2-methyl-1H-1,3-benzodiazole, dates back to the late 19th century. The most classical and enduring method is the Phillips-Ladenburg synthesis, first reported in 1875. This reaction involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid under acidic conditions and often at elevated temperatures. nih.govrsc.orgcolab.ws In its archetypal form, reacting o-phenylenediamine with acetic acid would yield 2-methyl-1H-benzimidazole, a direct precursor to the target compound. researchgate.netijmpronline.com

Another historically significant route is the Weidenhagen reaction, which utilizes aldehydes instead of carboxylic acids for the condensation with o-phenylenediamine. rsc.orgresearchgate.net While both the Phillips-Ladenburg and Weidenhagen reactions have been instrumental in the development of benzimidazole chemistry, they traditionally required harsh reaction conditions, such as high temperatures and strong acids, and sometimes resulted in low yields. rsc.org Over the decades, numerous modifications and improvements have been developed to overcome these limitations, paving the way for the synthesis of more complex derivatives like this compound.

Established Synthetic Routes for this compound

The synthesis of this compound is not explicitly detailed in a single, standardized procedure in the reviewed literature. However, based on the general principles of 1,2-disubstituted benzimidazole synthesis, a logical and established pathway involves a two-step process: the formation of the benzimidazole core with the desired C2-substituent, followed by the introduction of the N1-substituent, or a one-pot reaction involving a suitably substituted diamine.

Precursor Selection and Strategic Preparation

The primary precursors for the synthesis of this compound are an o-phenylenediamine derivative and a source for the 2-methyl group. Two main strategies can be envisaged:

Strategy A: Cyclization followed by N-alkylation. This approach begins with the synthesis of 2-methyl-1H-benzimidazole. The most direct method for this is the reaction of o-phenylenediamine with acetic acid or its anhydride (B1165640). researchgate.netijmpronline.com Subsequently, the cyclohexyl group is introduced at the N1 position through an alkylation reaction.

Strategy B: N-substituted diamine cyclization. This strategy involves the initial synthesis of N-cyclohexyl-o-phenylenediamine. This precursor is then reacted with a reagent that provides the 2-methyl group, such as acetic acid or acetic anhydride, to form the target molecule in a single cyclization step. The synthesis of N-substituted phenylenediamines can be achieved through methods like the reductive amination of cyclohexanone (B45756) with p-phenylenediamine, followed by catalytic hydrogenation. google.com

PrecursorRole in Synthesis
o-PhenylenediamineForms the benzene (B151609) and part of the imidazole (B134444) ring.
Acetic Acid / Acetic AnhydrideProvides the 2-methyl group for the benzimidazole ring.
N-cyclohexyl-o-phenylenediamineA pre-functionalized precursor for direct cyclization.
Cyclohexyl halide/tosylateAlkylating agent for introducing the cyclohexyl group.

Cyclization Reactions and Optimized Reaction Conditions

The cyclization to form the benzimidazole ring is a critical step. In the context of the Phillips-Ladenburg reaction, heating o-phenylenediamine with acetic acid, often in the presence of a mineral acid like hydrochloric acid, is a common method. ijmpronline.com The use of acetic anhydride can also be effective, and the reaction time and temperature are key parameters to optimize for achieving high yields. researchgate.net For instance, heating o-phenylenediamine with acetic anhydride and 15% hydrochloric acid has been reported to give a high yield of 2-methylbenzimidazole (B154957). researchgate.net

For the cyclization of N-cyclohexyl-o-phenylenediamine, similar conditions involving heating with acetic acid would be expected to yield this compound directly. Microwave-assisted synthesis has emerged as a modern technique to accelerate these reactions, often leading to shorter reaction times and improved yields.

Reaction TypeReagentsConditionsProduct
Phillips-Ladenburgo-Phenylenediamine, Acetic AcidHeat, Acidic (e.g., HCl)2-Methyl-1H-benzimidazole
N-Alkylation2-Methyl-1H-benzimidazole, Cyclohexyl bromideBase (e.g., K2CO3), Solvent (e.g., DMF)This compound
Direct CyclizationN-cyclohexyl-o-phenylenediamine, Acetic AcidHeatThis compound

Functionalization Strategies and Regioselective Considerations

Further functionalization of the this compound core can be explored to modify its properties. The benzene ring of the benzimidazole system can undergo electrophilic substitution reactions, though the conditions need to be carefully controlled.

A key aspect of synthesizing 1-substituted benzimidazoles is regioselectivity. When starting with an unsymmetrical o-phenylenediamine, the cyclization can lead to a mixture of regioisomers. However, for the synthesis of the title compound starting from o-phenylenediamine, this is not a concern. The challenge of regioselectivity arises during the N-alkylation of 2-methyl-1H-benzimidazole. Alkylation can occur at either of the two nitrogen atoms. The presence of the methyl group at the 2-position makes the two nitrogens equivalent, so a single N-cyclohexylated product is expected. However, for benzimidazoles with different substituents at the 5 and 6 positions, the alkylation can lead to a mixture of N1- and N3-isomers. The regioselectivity of N-alkylation can be influenced by the nature of the alkylating agent, the base used, and the reaction solvent. beilstein-journals.orgnih.gov

Novel Synthetic Approaches and Methodological Advancements Applicable to the Compound

Recent advancements in organic synthesis have introduced novel and more efficient methods for the preparation of benzimidazoles, which are applicable to the synthesis of this compound. These modern approaches often utilize catalytic systems to achieve milder reaction conditions, higher yields, and improved selectivity.

Catalytic Systems and Their Mechanistic Implications in Synthesis

A variety of catalytic systems have been developed to facilitate benzimidazole synthesis. These include both transition metal catalysts and metal-free approaches.

Palladium- and Copper-Catalyzed Synthesis: Palladium and copper catalysts have been extensively used for C-N bond formation, a key step in many benzimidazole syntheses. nih.govrsc.orgacs.orgnih.gov For instance, palladium-catalyzed methods have been developed for the regiospecific synthesis of N-aryl benzimidazoles. nih.gov Copper-catalyzed intramolecular arylation of formamidines is another efficient route to N-substituted benzimidazoles. acs.org These methods could be adapted for the synthesis of this compound, for example, by coupling N-cyclohexyl-o-phenylenediamine with a suitable methyl-containing precursor under catalytic conditions. The mechanism of these reactions generally involves an oxidative addition of an aryl halide to the metal center, followed by amination and reductive elimination.

Other Catalytic Systems: A range of other catalysts, including iron, researchgate.net zirconium, and various solid acid catalysts, rsc.org have also been reported for benzimidazole synthesis. These catalysts often offer advantages in terms of cost, availability, and environmental impact. For example, a water-assisted tandem N-alkylation–reduction–condensation process has been developed for the synthesis of N-arylmethyl-2-substituted benzimidazoles, which avoids the use of transition metals. rsc.org Such green chemistry approaches are becoming increasingly important in modern organic synthesis.

The mechanistic implications of these catalytic systems often involve the activation of the reactants, facilitating the nucleophilic attack and subsequent cyclization under milder conditions than the traditional thermal methods. For example, in acid-catalyzed reactions, the protonation of the carbonyl group of the carboxylic acid or aldehyde increases its electrophilicity, making it more susceptible to attack by the amino group of the o-phenylenediamine. In metal-catalyzed reactions, the formation of metal-ligand complexes plays a crucial role in bringing the reactants together and lowering the activation energy of the C-N bond-forming steps.

Catalyst TypeExampleApplicable Reaction
PalladiumPd(OAc)2N-arylation/alkylation
CopperCuI, CuO nanoparticlesIntramolecular amination, C-N coupling
IronFe(III) porphyrinOne-pot multi-component synthesis
Solid AcidZrO2–Al2O3Condensation reactions

Principles of Green Chemistry in Synthetic Design and Execution

Green chemistry principles aim to design chemical products and processes that minimize the use and generation of hazardous substances. nih.gov In the context of synthesizing this compound, these principles can be applied to create more environmentally benign and efficient synthetic routes. Traditional methods for benzimidazole synthesis often involve harsh reaction conditions, toxic solvents, and long reaction times, leading to significant environmental impact. rsc.orgnih.gov

The application of green chemistry to the synthesis of benzimidazole derivatives focuses on several key areas: the use of greener solvents, alternative energy sources, and the development of reusable catalysts. nih.gov For the synthesis of this compound, a plausible green approach would involve the condensation of N-cyclohexyl-o-phenylenediamine with a methyl-donating reagent in the presence of a green catalyst and solvent.

Green Solvents: Water and ionic liquids (ILs) have been explored as environmentally friendly media for benzimidazole synthesis. nih.gov Water is a desirable solvent due to its non-toxic, non-flammable, and inexpensive nature. Ionic liquids are salts that are liquid at low temperatures and offer advantages such as low vapor pressure and high thermal stability. nih.gov

Alternative Energy Sources: Microwave irradiation has emerged as a powerful tool in green synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. nih.govchemicalbook.com The use of microwave assistance in the synthesis of 1,2-disubstituted benzimidazoles has been shown to be highly effective. chemicalbook.com

Catalysis: The development of efficient and recyclable catalysts is a cornerstone of green chemistry. Various catalysts, including zeolites, metal nanoparticles, and Lewis acids like erbium triflate (Er(OTf)₃), have been successfully employed in benzimidazole synthesis to improve reaction rates and selectivity under milder conditions. nih.gov

The following table summarizes some green chemistry approaches applicable to the synthesis of benzimidazole derivatives, which could be adapted for this compound.

Green Chemistry PrincipleApplication in Benzimidazole SynthesisPotential Advantage for this compound Synthesis
Use of Safer SolventsReplacement of volatile organic compounds (VOCs) with water, ethanol, or ionic liquids. nih.govnih.govReduced environmental pollution and improved safety profile of the synthesis.
Energy EfficiencyApplication of microwave irradiation to accelerate reaction rates and reduce energy consumption. chemicalbook.comFaster synthesis with potentially higher yields and purity.
CatalysisEmployment of reusable solid acid catalysts, metal nanoparticles (e.g., ZnO NPs), or Lewis acids (e.g., Er(OTf)₃). nih.govnih.govIncreased reaction efficiency, easier product purification, and catalyst recycling.
Atom EconomyOne-pot synthesis protocols that combine multiple reaction steps without isolating intermediates.Streamlined process with reduced waste generation.

Synthetic Challenges and Process Optimization Strategies

The synthesis of 1,2-disubstituted benzimidazoles like this compound can present several challenges that necessitate careful process optimization.

Synthetic Challenges:

Selectivity: A major challenge in the synthesis of N-substituted benzimidazoles is controlling the regioselectivity. The reaction of an o-phenylenediamine with an aldehyde can lead to a mixture of the 2-substituted and the 1,2-disubstituted benzimidazole. nih.gov Achieving exclusive formation of the desired 1-cyclohexyl-2-methyl isomer requires careful selection of reactants and reaction conditions.

Reaction Conditions: Traditional synthetic methods often require high temperatures and prolonged reaction times, which can lead to side reactions and decomposition of products. rsc.org The use of harsh acidic or basic conditions can also be problematic for sensitive functional groups.

Purification: The presence of side products and unreacted starting materials often necessitates extensive purification steps, such as column chromatography, which can be time-consuming and generate significant solvent waste. mdpi.com

Process Optimization Strategies:

To overcome these challenges, various optimization strategies can be employed:

Catalyst Selection: The choice of catalyst is crucial for controlling the reaction pathway and improving yields. For instance, erbium triflate (Er(OTf)₃) has been shown to be a highly effective Lewis acid catalyst for the selective synthesis of 1,2-disubstituted benzimidazoles under mild conditions. mdpi.com Heterogeneous catalysts, such as MgO@DFNS, offer the advantage of easy separation and recyclability. nih.gov

Reaction Parameter Control: Optimization of reaction parameters such as temperature, solvent, and reactant stoichiometry is essential. For example, microwave-assisted synthesis can significantly reduce reaction times and improve yields. chemicalbook.com Solvent-free conditions have also been explored to develop more environmentally friendly processes. nih.gov

Starting Material Selection: A plausible route to this compound would involve the cyclization of N-cyclohexyl-o-phenylenediamine with a suitable C1-synthon, such as acetic acid or its derivatives. The choice of the C1 source and the activating agent can influence the reaction outcome.

The following interactive data table illustrates the effect of different catalysts on the synthesis of benzimidazole derivatives, which can inform the optimization of the synthesis of the target compound.

CatalystReaction ConditionsKey AdvantagesReference
Er(OTf)₃Microwave irradiation, solvent-freeHigh yields, short reaction times, high selectivity for 1,2-disubstituted products. chemicalbook.commdpi.com chemicalbook.com, mdpi.com
ZnO NanoparticlesEthanol, 70°CEco-friendly, high yield, short reaction time, recyclable catalyst. nih.gov nih.gov
MgO@DFNSEthanol, room temperatureHeterogeneous catalyst, clean reaction profile, excellent yields. nih.gov nih.gov
FeCl₃/Al₂O₃Solvent-freeMild conditions, good yields. nih.gov nih.gov

Exploration of Total Synthesis and Fragment-Based Synthetic Approaches

While a specific total synthesis for this compound is not extensively documented in readily available literature, a logical synthetic strategy can be devised based on established benzimidazole chemistry. This involves a fragment-based approach where the target molecule is retrosynthetically disconnected into simpler, commercially available or easily synthesizable fragments.

Retrosynthetic Analysis and Fragment-Based Approach:

The target molecule, this compound, can be disconnected into three primary fragments:

Benzimidazole core: Derived from o-phenylenediamine.

Cyclohexyl group: Introduced via N-alkylation.

Methyl group: Introduced at the C2 position.

Plausible Synthetic Pathways:

Pathway A (Convergent): This approach would involve the initial synthesis of N-cyclohexyl-o-phenylenediamine. This intermediate can then be reacted with acetic acid or a derivative (such as acetyl chloride or acetic anhydride) under cyclizing conditions to form the 2-methylbenzimidazole ring system. This is a common and effective method for the synthesis of 2-alkylated benzimidazoles.

Pathway B (Stepwise): An alternative would be to first synthesize 2-methyl-1H-benzimidazole from o-phenylenediamine and acetic acid. banglajol.info The subsequent step would involve the N-alkylation of the 2-methyl-1H-benzimidazole with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base. This approach, however, might lead to a mixture of N1 and N3 isomers if the benzimidazole nitrogen atoms are not equivalent, and may also result in bis-alkylation.

Fragment-Based Drug Design Context:

The concept of fragment-based synthesis is also highly relevant in the context of drug discovery. biosynth.comrsc.orgorgchemres.org In this approach, small molecular fragments are identified that bind to a biological target. These fragments are then grown or linked together to create more potent lead compounds. biosynth.com The synthesis of analogues of this compound could be guided by a fragment-based approach, where the cyclohexyl, methyl, and benzimidazole moieties are systematically modified to explore the structure-activity relationship (SAR). For example, replacing the cyclohexyl group with other cyclic or acyclic alkyl groups, or modifying the substituent at the 2-position, can be explored to optimize biological activity.

Structural Elucidation and Advanced Spectroscopic/crystallographic Characterization Techniques

Methodologies for Confirming Molecular Architecture of 1-cyclohexyl-2-methyl-1H-1,3-benzodiazole

Spectroscopic methods are fundamental to confirming the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy are indispensable for piecing together the molecular puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom can be mapped, allowing for a complete assignment of the molecular skeleton.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the benzimidazole (B57391) core, the cyclohexyl ring, and the methyl group. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region (approx. δ 7.0-7.8 ppm). The proton on the nitrogen-adjacent carbon of the cyclohexyl group would also be shifted downfield due to the deshielding effect of the nitrogen atom, while the remaining cyclohexyl protons would produce a complex set of overlapping signals in the upfield aliphatic region (approx. δ 1.2-2.0 ppm). The methyl protons would present as a sharp singlet further upfield (approx. δ 2.5 ppm).

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The carbons of the benzimidazole ring would resonate at lower field, while the aliphatic carbons of the cyclohexyl and methyl groups would appear at higher field. Although specific, experimentally verified NMR data for this compound are not readily found in published literature, a hypothetical assignment based on known chemical shift values for similar structures can be proposed for illustrative purposes.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These are estimated values for illustrative purposes. Actual experimental values may vary.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Benzimidazole Aromatic CH7.0 - 7.8 (multiplets)110 - 145
Benzimidazole Quaternary C-135 - 155
Cyclohexyl CH (adjacent to N)~4.0 - 4.5 (multiplet)~55 - 65
Cyclohexyl CH₂1.2 - 2.0 (multiplets)25 - 35
Methyl CH₃~2.5 (singlet)~15 - 20

Mass spectrometry (MS) is a critical technique for determining the molecular weight and formula of a compound. For this compound (C₁₄H₁₈N₂), high-resolution mass spectrometry (HRMS) would confirm its exact mass of 214.1470 g/mol . The molecular ion peak ([M]⁺) would be observed at m/z 214.

Furthermore, analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the cyclohexyl group or parts of it, leading to characteristic daughter ions. This fragmentation data helps to confirm the presence and connectivity of the different structural motifs within the molecule. While detailed experimental fragmentation studies are not available, predicted data suggests the formation of various adducts in analysis.

Interactive Table 2: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺215.1543
[M+Na]⁺237.1362
[M-H]⁻213.1397

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, the IR spectrum would be expected to display characteristic absorption bands.

Crystallographic Analysis for Solid-State Structural Determination

While spectroscopic methods define the molecular connectivity, crystallographic analysis, particularly single-crystal X-ray diffraction, provides an unambiguous determination of the molecule's three-dimensional structure in the solid state.

Should suitable single crystals of this compound be grown, single-crystal X-ray diffraction would yield a wealth of structural information. This technique would provide the precise atomic coordinates of every atom in the crystal lattice. From these coordinates, exact bond lengths, bond angles, and torsion angles can be calculated, offering definitive proof of the molecular geometry and conformation. For instance, it would reveal the precise orientation of the cyclohexyl ring relative to the planar benzimidazole system. To date, a crystal structure for this specific compound has not been deposited in public crystallographic databases.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by various intermolecular interactions. For this compound, one would expect van der Waals forces to be dominant. Additionally, weak C-H···π interactions between the cyclohexyl or methyl protons and the aromatic benzimidazole ring of neighboring molecules are plausible and are often observed in similar structures.

The study of polymorphism—the ability of a compound to exist in more than one crystal form—is also critical. Different polymorphs can have distinct physical properties. An investigation into the polymorphism of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) to see if different packing arrangements can be formed. Without an initial crystal structure, any discussion of potential polymorphs remains speculative.

Advanced Spectroscopic Techniques for Detailed Electronic and Conformational Probing

The electronic structure and conformational dynamics of this compound are investigated using a combination of ultraviolet-visible (UV-Vis) spectroscopy and computational analysis. These methods provide insight into the electronic transitions within the benzimidazole core and the spatial arrangement of the cyclohexyl substituent.

The benzimidazole system is a bicyclic aromatic heterocycle, consisting of a fused benzene and imidazole (B134444) ring. acs.org Its electronic properties are influenced by substituents on the benzene ring, the imidazole nitrogen (N1), and the C2 carbon. In this compound, the N1-cyclohexyl and C2-methyl groups are key modulators of its properties.

UV-Vis spectroscopy is a primary tool for examining the electronic transitions in conjugated systems like benzimidazole. The absorption bands observed in the UV-Vis spectrum correspond to π-π* and n-π* transitions. For N-substituted benzimidazole derivatives, typical absorption maxima are observed in the ultraviolet region, generally between 240 nm and 290 nm. nih.gov The presence of alkyl substituents like methyl and cyclohexyl can induce small shifts (bathochromic or hypsochromic) in these absorption bands compared to the parent benzimidazole molecule.

Computational methods, particularly Density Functional Theory (DFT), are employed to complement experimental data. nih.govnih.gov These calculations can predict the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its electronic transitions and chemical reactivity. acs.orgnih.gov For benzimidazole derivatives, the HOMO is typically distributed over the entire bicyclic ring system, while the LUMO is similarly delocalized. The energy gap between the HOMO and LUMO correlates with the electronic absorption wavelength. Furthermore, computational analysis can be used to explore the conformational landscape, particularly the orientation of the N1-cyclohexyl group relative to the planar benzimidazole ring. The cyclohexyl group can exist in different chair conformations, and its rotation around the C-N bond can be sterically hindered, leading to preferred spatial arrangements.

The following table summarizes the expected spectroscopic data for this compound based on analyses of similar benzimidazole derivatives.

Spectroscopic TechniqueParameterExpected ObservationInterpretation
UV-Vis Spectroscopy λmax 1~275 - 285 nmπ-π* transition within the benzimidazole ring system.
λmax 2~240 - 250 nmAdditional π-π* transition of the aromatic core. nih.gov
Computational (DFT) HOMO-LUMO GapCalculated Energy (eV)Correlates to the principal electronic transition and chemical stability. acs.org
Conformational AnalysisTorsional Angle (N-C)Defines the preferred orientation of the cyclohexyl group relative to the benzimidazole plane.

Chemical Reactivity, Derivatization, and Analogue Synthesis for Research Exploration

Reactivity Profiles and Reaction Mechanisms of the Benzodiazole Core

The benzimidazole (B57391) ring system is a bicyclic aromatic heterocycle, resulting from the fusion of a benzene (B151609) ring with an imidazole (B134444) ring. chemicalbook.comguidechem.com This structure confers a unique reactivity profile. The benzimidazole nucleus is amphoteric, meaning it possesses both acidic and basic properties. ijdrt.com The pyrrole-type nitrogen (N-1) is weakly acidic, while the pyridine-type nitrogen (N-3) is basic. guidechem.com

The reactivity of the benzimidazole core is characterized by the electronic nature of its constituent atoms. The N-1 nitrogen is considered π-excessive, while the N-3 nitrogen is π-deficient. chemicalbook.comguidechem.com This electronic distribution makes the C-2 position susceptible to nucleophilic attack. chemicalbook.comguidechem.com Conversely, the benzene portion of the ring system (positions 4, 5, 6, and 7) is π-excessive and therefore prone to electrophilic substitution reactions. chemicalbook.comguidechem.com

The mechanism of benzimidazole formation itself, typically through the condensation of o-phenylenediamines with carboxylic acids or aldehydes, proceeds via the formation of a monoacyl derivative followed by cyclization. acs.orgacs.org This fundamental reaction underscores the inherent reactivity of the diamine precursor and the electrophilic nature of the carbonyl component.

Electrophilic and Nucleophilic Substitution Reactions on the Benzodiazole Ring System

Electrophilic Substitution:

Electrophilic substitution reactions on the benzimidazole ring predominantly occur on the benzene portion. chemicalbook.com Nitration of 2-amino-1-methylbenzimidazole, for instance, yields a mixture of 5- and 6-nitro derivatives. longdom.org Halogenation, such as with N-bromosuccinimide or N-chlorosuccinimide, also shows a preference for substitution on the benzene ring. researchgate.net The precise position of substitution can be influenced by the reaction conditions and the nature of the substituents already present on the ring.

Alkylation represents another key electrophilic substitution, primarily occurring at the nitrogen atoms. Benzimidazole can be efficiently alkylated with alkyl halides to form 1-alkylbenzimidazoles. chemicalbook.com Under more forcing conditions, 1,3-dialkylbenzimidazolium halides can be formed. chemicalbook.com

Nucleophilic Substitution:

Nucleophilic substitution reactions are more common at the C-2 position of the benzimidazole ring, especially when it is substituted with a good leaving group, such as a halogen. ijdrt.comlongdom.org For example, 2-chloro-1-methylbenzimidazole readily reacts with nucleophiles like sodium methoxide (B1231860) or ethoxide. ijdrt.comlongdom.org However, in unsubstituted 2-halobenzimidazoles, there can be competition between nucleophilic attack at C-2 and proton abstraction at N-1 by the nucleophile. ijdrt.comlongdom.org

The Chichibabin amination reaction is a notable method for introducing an amino group at the C-2 position of 1-substituted benzimidazoles. longdom.org Additionally, intramolecular aromatic nucleophilic substitution (S N Ar) has been demonstrated in 2-(2-nitrophenyl)-1H-benzimidazoles, leading to cyclization. nih.gov

Ring-Opening Reactions and Rearrangements (If applicable)

While the benzimidazole ring is generally stable, ring-opening reactions can occur under specific conditions. For instance, during the benzylation of benzimidazole, a ring-opened product, 2-benzylamino-N-benzyl-N-ethoxycarbonylphenylcarbonylaniline, has been isolated in addition to the expected 1-benzylation product. researchgate.net

Rearrangements involving the benzimidazole scaffold are also documented. Quinoxaline derivatives can undergo photochemically initiated rearrangement to yield benzimidazole derivatives. longdom.org Furthermore, acid-catalyzed rearrangements of spiro-quinoxalinone derivatives can lead to the formation of benzimidazoles through a cascade of reactions involving ring-opening and subsequent intramolecular nucleophilic attack. rsc.org

Regioselectivity and Stereoselectivity in Synthetic Transformations

Regioselectivity:

The regioselectivity of reactions on the benzimidazole ring is a critical aspect of its synthetic chemistry. In electrophilic substitutions on the benzene ring, the position of attack is directed by the electronic properties of existing substituents. For N-substituted benzimidazoles, the reaction of o-phenylenediamines with aldehydes can be highly regioselective, depending on the reaction conditions and catalysts used. mdpi.com For example, the use of supported gold nanoparticles can promote the selective synthesis of 2-substituted benzimidazoles. mdpi.com The nature of substituents on unsymmetrical o-phenylenediamines can also direct the regioselectivity of cyclization, with electron-donating groups favoring the formation of one regioisomer over the other. semanticscholar.org

Stereoselectivity:

Stereoselectivity becomes relevant when chiral centers are introduced into the benzimidazole structure. Enantioselective C2-allylation of benzimidazoles has been achieved using a copper-hydride catalyzed approach, demonstrating high stereoselectivity in the formation of a new stereocenter at the 2-position. nih.gov This method allows for the synthesis of C2-allylated benzimidazoles with excellent control over the stereochemical outcome.

Synthesis of Structurally Related Analogues and Derivatives of 1-cyclohexyl-2-methyl-1H-1,3-benzodiazole

The synthesis of analogues and derivatives of this compound can be achieved by modifying the cyclohexyl moiety or the methyl group, or by further substitution on the benzimidazole ring.

Modifications to the N-1 cyclohexyl group can be envisioned through the initial synthesis of the benzimidazole. This would involve the reaction of N-cyclohexyl-o-phenylenediamine with acetic acid or its equivalent. By starting with differently substituted or functionalized cyclohexylamines, a variety of analogues with modified cyclohexyl moieties can be prepared. The nature of the substituent on the cyclohexyl ring could influence the electronic properties and steric hindrance around the N-1 position, potentially impacting the reactivity of the benzimidazole core. For instance, electron-withdrawing groups on the cyclohexyl ring might decrease the basicity of the N-3 nitrogen.

The 2-methyl group of this compound is a key site for functionalization. The hydrogens of the 2-methyl group are acidic and can be deprotonated with a strong base like n-butyllithium to form a lithiated intermediate. youtube.com This nucleophilic species can then react with various electrophiles to introduce a wide range of functional groups at the side chain.

For example, reaction with aldehydes or ketones would lead to the formation of β-hydroxyalkyl derivatives. Alkylation with alkyl halides would extend the carbon chain. This approach allows for the synthesis of a diverse library of analogues with different substituents at the 2-position, which can be used to probe structure-activity relationships in various research contexts.

Data Tables

Table 1: Reactivity of Benzimidazole Core Positions

PositionElectronic NatureTypical Reactions
N-1π-excessive, acidicDeprotonation, Alkylation
C-2Electron deficientNucleophilic Substitution
N-3π-deficient, basicProtonation, Alkylation
C-4/C-7π-excessiveElectrophilic Substitution
C-5/C-6π-excessiveElectrophilic Substitution

Table 2: Common Synthetic Reactions for Benzimidazole Modification

Reaction TypeReagents/ConditionsPosition of Modification
NitrationHNO₃/H₂SO₄5- and 6-positions
HalogenationNBS or NCSBenzene ring
N-AlkylationAlkyl halidesN-1 and N-3
C-2 Halogenation(Not directly specified)C-2
C-2 AminationNaNH₂ (Chichibabin)C-2
2-Methyl functionalizationn-BuLi, then electrophileSide chain at C-2

Substitutions on the Benzodiazole Ring System for Diversification

The benzene ring of the 1,3-benzodiazole (benzimidazole) nucleus is amenable to electrophilic substitution reactions, allowing for the introduction of a variety of functional groups. The positions 4, 5, 6, and 7 of the benzimidazole ring are susceptible to electrophilic attack. The precise location of substitution is influenced by the reaction conditions and the electronic nature of the existing substituents on the imidazole ring, namely the 1-cyclohexyl and 2-methyl groups.

Common electrophilic substitution reactions that can be employed for the diversification of the this compound scaffold include:

Nitration: Introduction of a nitro group (-NO2) onto the benzodiazole ring can be achieved using nitrating agents such as nitric acid in the presence of sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a versatile handle for further derivatization.

Halogenation: Halogens such as chlorine, bromine, and iodine can be introduced onto the aromatic ring through electrophilic halogenation reactions, often employing reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent. These halogenated derivatives serve as important intermediates for cross-coupling reactions.

Sulfonation: The introduction of a sulfonic acid group (-SO3H) can be accomplished by treatment with fuming sulfuric acid. This functional group can enhance the water solubility of the molecule and can also be converted into other functional groups like sulfonamides.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, onto the benzodiazole ring. However, these reactions can sometimes be challenging with benzimidazoles due to the potential for the Lewis acid catalyst to coordinate with the basic nitrogen atoms of the imidazole ring.

The following interactive data table summarizes potential substitutions on the benzodiazole ring of this compound and the typical reagents used.

Substitution Reaction Reagent(s) Potential Position(s) of Substitution Introduced Functional Group
NitrationHNO₃ / H₂SO₄5- or 6--NO₂
BrominationNBS5- or 6--Br
ChlorinationNCS5- or 6--Cl
SulfonationFuming H₂SO₄5- or 6--SO₃H
AcylationAcyl chloride / AlCl₃5- or 6--COR

Exploration of Structure-Reactivity Relationships within Analogues

The systematic derivatization of the this compound core allows for a detailed investigation of structure-reactivity relationships (SRR) and structure-activity relationships (SAR). By modifying the substituents on the benzodiazole ring, researchers can fine-tune the electronic, steric, and lipophilic properties of the molecule, which in turn can influence its chemical reactivity and biological activity.

Reported SAR analyses of various benzimidazole derivatives indicate that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold can greatly influence their biological activities, including anti-inflammatory, antimicrobial, and antiviral effects. nih.govresearchgate.net For instance, the introduction of electron-withdrawing groups at the 5- and 6-positions can impact the pKa of the imidazole nitrogen, which may affect the molecule's ability to interact with biological targets.

A study on 2,5- and/or 6-substituted benzimidazoles holding cyclohexyl moieties at the 2-position revealed that these compounds possessed a broad spectrum of antibacterial activity. nih.gov For example, 5-Chloro-2-(2-cyclohexylethyl)benzimidazole was found to be a particularly active compound against certain Gram-positive bacteria. nih.gov This suggests that the presence of a halogen on the benzodiazole ring, in combination with the N-cyclohexyl group, can be beneficial for antimicrobial activity.

The following interactive data table provides hypothetical examples of how substitutions on the benzodiazole ring of this compound analogues might influence their properties, based on general principles of medicinal chemistry and findings for related benzimidazole derivatives.

Analogue of this compound Substitution on Benzodiazole Ring Potential Impact on Properties
Analogue A5-NitroIncreased electron-withdrawing character, potential for altered biological receptor binding.
Analogue B6-AminoIntroduction of a basic and nucleophilic center, potential for improved water solubility and new derivatization possibilities.
Analogue C5-BromoIncreased lipophilicity, potential for enhanced membrane permeability and metabolic stability. Can serve as a handle for further functionalization via cross-coupling reactions.
Analogue D6-SulfonamideIncreased polarity and hydrogen bonding capacity, potentially leading to improved pharmacokinetic properties.

The exploration of these structure-reactivity relationships is crucial for the rational design of new this compound analogues with tailored chemical and biological profiles for various research applications.

Investigations of Molecular and Biological Target Interactions Non Clinical Focus

Exploration of Ligand-Receptor Binding Mechanisms through In Vitro Assays

In vitro assays are fundamental in determining the binding affinity of a ligand for its receptor. These assays, which are conducted in a controlled environment outside of a living organism, allow for the direct measurement of the interaction between a compound and its biological target. Common techniques include radioligand binding assays, where a radioactively labeled compound is used to quantify the extent of binding to a receptor, and fluorescence-based assays.

Another study on 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole (B2756460) derivatives as corticotropin-releasing factor 1 (CRF-1) receptor antagonists utilized in silico methods to predict binding affinities, which are often later confirmed by in vitro binding assays. nih.gov These computational predictions suggested that certain benzimidazole (B57391) derivatives have an excellent binding affinity for the CRF-1 protein. nih.gov

The binding affinities of select pyrazole-based compounds with a cyclohexyl ethyl amino acid side chain were evaluated using a radioligand displacement assay with [125I]-apelin-13. duke.edu This demonstrates a standard method to determine the binding affinity (Ki) of compounds by their ability to displace a known radioligand from its receptor. duke.edu

Compound/Derivative ClassReceptor TargetAssay TypeKey Findings
Benzimidazole-based modulatorsNicotinic Acetylcholine (B1216132) Receptors (nAChRs)Functional characterizationIdentification of positive and negative allosteric modulators. nih.gov
1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole derivativesCorticotropin-Releasing Factor 1 (CRF-1) ReceptorIn silico prediction (often followed by in vitro assays)Predicted excellent binding affinity towards CRF-1 protein. nih.gov
Pyrazole-based compounds with cyclohexyl side chainApelin ReceptorRadioligand displacement assayCompetitive displacement of [125I]-apelin-13, indicating binding to the orthosteric site. duke.edu

Enzyme Inhibition Studies and Mechanistic Insights at the Molecular Level

Enzyme inhibition studies are crucial for understanding how a compound may interfere with biological pathways. These studies typically determine the half-maximal inhibitory concentration (IC50), which is the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.

Although specific IC50 values for 1-cyclohexyl-2-methyl-1H-1,3-benzodiazole are not documented in the available literature, extensive research on other benzimidazole derivatives has revealed their potential as inhibitors of various enzymes. For example, certain benzimidazole-triazole hybrids have been identified as multi-target inhibitors of enzymes such as EGFR, VEGFR-2, and Topoisomerase II, with IC50 values in the nanomolar to micromolar range. nih.gov

In a 2025 study, a benzimidazole analog was identified that reduced the IC50 for WRN ATPase inhibition from 88nM to 5nM, demonstrating a significant improvement in potency. promega.com Additionally, 2-methyl-1H-benzimidazole has shown moderate antioxidant activity with an IC50 value of 144.84 µg/ml in one study. banglajol.info

The table below summarizes enzyme inhibition data for various benzimidazole derivatives from different studies.

Derivative ClassTarget EnzymeIC50 Value
Benzimidazole-triazole hybrid (Compound 5a)EGFR0.086 µM nih.gov
Benzimidazole-triazole hybrid (Compound 5a)VEGFR-20.107 µM nih.gov
Benzimidazole-triazole hybrid (Compound 5a)Topoisomerase II2.52 µM nih.gov
Benzimidazole analog (10a)WRN ATPase5 nM promega.com
2-methyl-1H-benzimidazoleAntioxidant activity144.84 µg/ml banglajol.info

Receptor Modulation and Allosteric Regulation at a Molecular Biophysical Level

Receptor modulation refers to the process by which the function of a receptor is altered by a ligand. This can occur through direct binding to the active (orthosteric) site or through binding to a secondary (allosteric) site. Allosteric modulators can either enhance (positive allosteric modulators, or PAMs) or reduce (negative allosteric modulators, or NAMs) the affinity and/or efficacy of the primary ligand.

A study on a novel class of benzimidazole-based compounds has identified both positive and negative allosteric modulators of nicotinic acetylcholine receptors (nAChRs). nih.gov The research suggests that both PAMs and NAMs in this series act through overlapping allosteric sites on the receptor, highlighting the complex nature of allosteric modulation that can arise from a single structural scaffold. nih.gov This discovery underscores the potential for benzimidazole derivatives to fine-tune receptor activity rather than simply acting as on/off switches. nih.gov

Protein-Ligand Docking and Molecular Dynamics Simulations of Binding Poses and Affinities

Computational methods such as protein-ligand docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interactions between a ligand and its target protein at the molecular level. Docking predicts the preferred orientation of a ligand when bound to a receptor, while MD simulations provide insights into the stability of the ligand-protein complex over time.

While specific docking studies for this compound are not available, numerous studies have employed these techniques for other benzimidazole derivatives. For instance, a molecular docking study of benzimidazole derivatives as potential Farnesoid X receptor (FXR) agonists revealed that both highly active and less active compounds showed similar binding modes to the co-crystallized ligand. nih.govtandfonline.comtandfonline.com

In another study, four benzimidazole derivatives were investigated for their binding affinity to the SARS-CoV-2 Mpro and human ACE2 receptors using molecular docking, followed by MD simulations to assess the stability of the protein-ligand complexes. nih.gov The results of a docking analysis of various benzimidazole derivatives against EGFR wild-type and mutant proteins showed that the benzimidazole analogs generally displayed a lower binding free energy than the reference compound, Gefitinib. ukm.my

The following table presents docking scores for some benzimidazole derivatives against various protein targets as reported in the literature.

Benzimidazole DerivativeProtein TargetDocking Score (kcal/mol)
Compound 12CDK-8-8.907 nih.gov
Compound 16CDK-8-7.69 nih.gov
Compound N9CDK-8-7.425 nih.gov
Compound 2aLung cancer protein (1M17)-6.6 nih.gov

Identification of Potential Molecular Targets through High-Throughput Screening Methodologies and Reverse Docking

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify those that interact with a specific biological target. Conversely, reverse docking is a computational method used to identify potential protein targets for a given ligand by docking it against a large database of protein structures.

While there is no specific information on the use of these methods for this compound, HTS has been employed to identify active compounds within the broader benzimidazole class. For example, a cell-based high-throughput screening of a diversity library led to the identification of a benzimidazole compound as a selective FLT3 inhibitor.

Pharmacophore Modeling and Virtual Screening for Ligand Discovery and Optimization

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. These models can then be used as queries for virtual screening of large compound databases to identify new potential ligands.

Several studies have utilized pharmacophore modeling for the discovery of benzimidazole derivatives. In one such study, a five-point pharmacophore model with two hydrogen bond acceptors, one negative ionizable feature, and two aromatic regions was generated for Protein Kinase CK2 inhibitors. researchgate.net Another study developed a pharmacophore model for Farnesoid X receptor (FXR) agonists based on a series of 48 benzimidazole derivatives. nih.govtandfonline.comtandfonline.com The best model consisted of three hydrophobic features and two aromatic rings. nih.govtandfonline.comtandfonline.com These models serve as valuable tools for the design and discovery of new and more potent benzimidazole-based ligands.

Structure-Binding Relationship Studies and Ligand Efficiency Analysis

Structure-binding relationship (SBR) studies aim to understand how the chemical structure of a compound influences its binding affinity for a target. Ligand efficiency (LE) is a metric used to evaluate how effectively a compound binds to its target relative to its size (typically measured by the number of heavy atoms). It is a useful parameter in fragment-based drug discovery for optimizing lead compounds.

For the benzimidazole class of compounds, structure-activity relationship (SAR) studies, which are closely related to SBR, have been conducted to guide the optimization of their biological activities. For instance, SAR studies on a series of fluorinated benzimidazole derivatives revealed that the presence of a methyl substitution at position 5 of the benzimidazole ring was beneficial for antifungal activity against C. parapsilosis. acgpubs.org In another study of benzimidazole derivatives as anticancer agents, it was found that larger substituents attached to the benzene (B151609) ring reduced the cytotoxic activity of the compounds. nih.gov These types of studies are critical for the rational design of more potent and selective benzimidazole-based therapeutic agents.

Cellular Pathway Perturbation Studies at the Molecular Signaling Level

Extensive literature searches did not yield specific studies investigating the direct interactions of this compound with molecular signaling pathways. Research on the broader class of benzimidazole derivatives, however, indicates a wide range of biological activities and interactions with various cellular targets. These studies on structurally related compounds may offer insights into the potential, though currently unconfirmed, mechanisms of action for this compound.

Benzimidazoles are recognized as a "privileged structure" in medicinal chemistry due to their ability to interact with a diverse array of biological targets. nih.gov The specific substitutions on the benzimidazole core are critical in determining their pharmacological profile. nih.gov

Potential Areas of Interaction Based on Analog Studies:

Enzyme Inhibition: Certain benzimidazole derivatives have been shown to inhibit key enzymes involved in cellular signaling. For instance, some act as anti-inflammatory agents by inhibiting cyclooxygenases (COX) and 5-lipoxygenase (5-LOX), which are crucial enzymes in the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively. nih.gov

Receptor Tyrosine Kinase (RTK) Inhibition: A number of benzimidazole-containing compounds have been investigated as inhibitors of RTKs, which play a critical role in cancer progression. For example, dovitinib, a benzimidazole-quinolinone hybrid, is a multi-RTK inhibitor targeting fibroblast growth factor receptor-1 (FGFR-1) and vascular endothelial growth factor receptor-2 (VEGFR-2), among others. nih.gov In vitro studies on other benzimidazole anthelmintics have also demonstrated a reduction in VEGFR-2 concentration. acs.org

Topoisomerase Inhibition: Some 2-substituted benzimidazoles have been identified as potential anticancer agents that target enzymes like Topoisomerase II, which is essential for DNA replication and repair. nih.gov

Other Kinase and Enzyme Interactions: The benzimidazole scaffold has been associated with the inhibition of various other enzymes. For example, some derivatives have shown inhibitory effects against dipeptidyl peptidase-IV (DPP-IV) and xanthine (B1682287) oxidase (XO). nih.gov

It is important to emphasize that the aforementioned interactions are documented for other benzimidazole derivatives and not for this compound itself. The presence of the cyclohexyl group at the N-1 position and the methyl group at the C-2 position will significantly influence the compound's steric and electronic properties, and therefore its binding affinity and specificity for any biological target. For instance, studies on other substituted benzimidazoles have shown that a cyclohexyl group at the N-1 position can enhance cytotoxic activity against certain cancer cell lines. jst.go.jp

Without direct experimental data, any discussion of the specific molecular signaling pathways perturbed by this compound remains speculative. Further research, including in vitro and in silico studies, is necessary to elucidate the precise mechanism of action and the cellular pathways affected by this particular compound. Molecular docking studies on related 2-methyl benzimidazole derivatives have been used to predict binding affinities with receptors like COX and estrogen receptors, suggesting a potential avenue for future investigation of this compound.

Applications in Chemical Biology and Materials Science Research Non Clinical

Utilization as a Molecular Probe or Chemical Tool in Biological Systems

The benzimidazole (B57391) core is a key component in various molecular probes designed to investigate complex biological systems. researchgate.netnih.gov Derivatives of this scaffold have been developed as "clickable" probes for the efficient labeling of cellular proteins, such as protein arginine deiminases (PADs), which are implicated in various diseases. nih.gov These probes often feature a reactive group that allows for covalent attachment to the target protein, enabling researchers to study its activity and localization within cells.

While specific studies detailing 1-cyclohexyl-2-methyl-1H-1,3-benzodiazole as a molecular probe are not extensively documented, the general principles of benzimidazole-based probes can be applied. For instance, benzimidazole derivatives have been synthesized to act as chemosensors for the detection of biologically relevant analytes like cysteine. nih.gov These probes often work on a fluorescence turn-on mechanism, where the interaction with the target analyte triggers a measurable change in fluorescence. nih.gov The cyclohexyl and methyl substitutions on the benzimidazole ring of this compound could be strategically utilized to fine-tune the probe's selectivity and photophysical properties for specific biological targets.

Role as a Scaffold for Chemical Library Synthesis in Research Compound Generation

The benzimidazole framework is a cornerstone in the synthesis of chemical libraries for drug discovery and chemical biology research. researchgate.netrsc.org Its synthetic tractability allows for the introduction of diverse substituents at various positions, leading to the generation of large collections of compounds with a wide range of biological activities. rsc.org The synthesis of N,2,6-trisubstituted 1H-benzimidazole derivatives, for example, has been shown to yield compounds with potent antimicrobial and anticancer properties. nih.gov

The compound this compound can serve as a key building block in the combinatorial synthesis of such libraries. The synthesis of 1,2,5-trisubstituted benzimidazole derivatives has been explored for developing cytotoxic agents that can overcome multidrug resistance in cancer cells. researchgate.net By utilizing the core structure of this compound, researchers can systematically modify other positions on the benzimidazole ring to explore structure-activity relationships and identify novel bioactive molecules.

Potential for Development as Fluorescent Probes or Biosensors

Benzimidazole derivatives are well-known for their fluorescent properties, making them attractive candidates for the development of fluorescent probes and biosensors. researchgate.netresearchgate.net The photophysical properties of benzimidazoles, such as their absorption and emission spectra, can be modulated by altering the substituents on the benzimidazole ring. nih.gov For instance, the fusion of additional rings to the benzimidazole nucleus can lead to polycyclic structures with enhanced fluorescent properties, suitable for applications in optoelectronics and as organic luminophores. researchgate.net

Integration into Advanced Materials Research (e.g., Optoelectronics, Polymers)

The unique electronic and photophysical properties of benzimidazoles have led to their exploration in the field of advanced materials. researchgate.net Fused benzimidazole moieties, in particular, are utilized in optoelectronics, optical lasers, and as organic luminophores due to their strong fluorescence. researchgate.net The inherent charge transfer characteristics of some benzimidazole derivatives make them suitable for applications in organic electronics.

The incorporation of this compound into polymer backbones or as a component in organic light-emitting diodes (OLEDs) could potentially lead to materials with novel optoelectronic properties. The bulky cyclohexyl group might influence the packing of the molecules in the solid state, which in turn can affect their charge transport and light-emitting characteristics. Further research in this area could unlock the potential of this compound in the development of next-generation electronic and photonic devices.

Exploration in Sila-isostere Synthesis and Analog Development

Sila-isosteres, where a carbon atom is replaced by a silicon atom, have garnered significant attention in medicinal chemistry due to their potential to improve the physicochemical and pharmacokinetic properties of bioactive molecules. nih.gov The synthesis of sila-benzoazoles has been achieved through methods like hydrosilylation and rearrangement cascade reactions. nih.gov This approach allows for the creation of silicon-containing analogs of biologically active benzimidazoles.

The concept of bioisosterism has also been applied to the design of benzimidazole derivatives as mimics of other chemical motifs. researchgate.net For instance, benzimidazole derivatives have been designed as bioisosteres of a phenyl ring-amide system in the development of kinase inhibitors. researchgate.net While direct sila-isostere synthesis of this compound has not been specifically reported, the established synthetic routes for sila-benzoazoles could potentially be adapted for this purpose. nih.gov The resulting sila-analogs could exhibit altered metabolic stability and biological activity, offering new avenues for research and development.

Future Research Directions and Unanswered Questions

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

The synthesis of benzimidazole (B57391) derivatives has been a subject of considerable research, with numerous methods developed over the years. semanticscholar.orgrsc.org A common and straightforward approach involves the condensation of o-phenylenediamines with aldehydes. semanticscholar.orgias.ac.in For 1-cyclohexyl-2-methyl-1H-1,3-benzodiazole, this would traditionally involve a multi-step process.

Future research should focus on developing one-pot synthetic strategies that are both efficient and environmentally benign. doi.org The application of green chemistry principles, such as the use of microwave irradiation and recyclable catalysts, could significantly improve the synthesis of this compound. doi.orgnih.gov For instance, nanocatalysts like zinc ferrite (B1171679) (ZnFe2O4) under ultrasonic conditions have been shown to facilitate high-yield, rapid synthesis of benzimidazoles. doi.org Similarly, the use of erbium triflate (Er(OTf)3) under solvent-free microwave conditions has proven effective for 1,2-disubstituted benzimidazoles. nih.gov

A key objective will be to develop a scalable synthesis process. Many reported methods for benzimidazole synthesis are effective at the laboratory scale but may not be readily adaptable for large-scale production. semanticscholar.org Future work should explore continuous flow chemistry or the use of solid-supported catalysts to enable efficient and scalable manufacturing.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

Methodology Catalyst/Conditions Advantages Challenges
Conventional Condensation Acid/Base Catalysis, Reflux Well-established, versatile Often requires harsh conditions, multi-step
Microwave-Assisted Er(OTf)3, Solvent-free Rapid reaction times, high yields nih.gov Scalability can be an issue
Ultrasonic Irradiation ZnFe2O4 nanocatalyst High yields, shorter reaction times doi.org Specialized equipment required

| Green Catalysis | Nanocrystalline MgO | Mild conditions, catalyst reusability semanticscholar.org | Catalyst preparation and stability |

Deeper Understanding of Structure-Reactivity-Interaction Relationships through Integrated Approaches

The biological activity and material properties of benzimidazole derivatives are highly dependent on the nature and position of their substituents. mdpi.comresearchgate.net For this compound, the cyclohexyl group at the N1 position and the methyl group at the C2 position are key determinants of its physicochemical properties and potential biological interactions.

Future research should aim to elucidate the structure-activity relationships (SAR) and structure-property relationships (SPR) of this compound and its analogues. This can be achieved through the systematic synthesis of a library of derivatives with modifications at the cyclohexyl and methyl positions. For example, altering the size and lipophilicity of the N1-substituent or introducing different functional groups at the C2-position could modulate the compound's activity. mdpi.com

An integrated approach combining experimental screening with computational modeling will be crucial. Techniques such as X-ray crystallography can provide insights into the solid-state structure and intermolecular interactions, while spectroscopic methods like NMR can help understand its solution-state conformation. nih.gov

Exploration of Novel Molecular Targets and Mechanistic Pathways for Research Compound Development

Benzimidazole derivatives are known to interact with a wide array of biological targets, exhibiting anticancer, antimicrobial, antiviral, and anti-inflammatory properties, among others. rsc.orgnih.govnih.gov The structural similarity of the benzimidazole nucleus to natural purines allows these compounds to interact with various biopolymers. nih.gov

A significant area for future research is the screening of this compound against a diverse panel of molecular targets to uncover novel biological activities. Given the known anticancer properties of many benzimidazoles, potential targets could include tubulin, protein kinases, and DNA-related enzymes like topoisomerases. nih.govresearchgate.net Furthermore, enzymes such as dihydrofolate reductase (DHFR) are known targets for some benzimidazole derivatives. acs.org

Mechanistic studies will be essential to understand how this specific compound exerts its biological effects. This could involve cell-based assays to identify affected signaling pathways and biochemical assays to confirm direct interactions with purified target proteins.

Advances in Computational Prediction and De Novo Design of Functionalized Analogues

Computational chemistry offers powerful tools for accelerating the drug discovery and materials design process. nih.gov Molecular docking, quantum mechanics calculations, and molecular dynamics (MD) simulations can be employed to predict the binding affinity of this compound to various biological targets and to understand the nature of these interactions at an atomic level. nih.govresearchgate.net

Future research should leverage these in silico methods for the de novo design of novel analogues with enhanced activity or improved properties. For example, computational screening of virtual libraries of related compounds can identify promising candidates for synthesis and experimental testing. researchgate.net Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction models can be used to assess the drug-likeness of newly designed compounds early in the discovery process, helping to prioritize candidates with favorable pharmacokinetic profiles. nih.gov

Table 2: Illustrative In Silico Predictions for Functionalized Analogues

Analogue Modification Predicted Target Affinity (Hypothetical) Predicted Property Change Rationale
N1-(4-hydroxycyclohexyl) Increased Improved solubility Introduction of a polar hydroxyl group
C2-trifluoromethyl Modified Enhanced metabolic stability Replacement of methyl with a more stable group

Potential for Multifunctional Scaffolds and Hybrid Systems

The benzimidazole core is often described as a "privileged scaffold" because it can be readily functionalized to create molecules with multiple biological activities or material properties. nih.govresearchgate.net There is growing interest in the development of multi-target drugs, particularly for complex diseases like cancer. nih.gov

Future research could explore the use of this compound as a starting point for the design of multifunctional scaffolds. This could involve creating hybrid molecules by linking the benzimidazole core to other pharmacophores known to have complementary biological activities. For instance, creating hybrids with triazole moieties has been explored for other benzimidazoles to develop multi-target anticancer agents. nih.gov

Integration into Emerging Interdisciplinary Research Areas in Chemistry and Materials Science

The applications of benzimidazole derivatives extend beyond medicine into the realm of materials science. nbinno.com They have been investigated for use in organic light-emitting diodes (OLEDs) due to their electronic properties and thermal stability. nbinno.com Some polynitro derivatives of benzimidazole have also been studied as potential energetic materials. nih.gov

Future research should investigate the potential of this compound and its derivatives in these emerging areas. Its thermal stability, a characteristic feature of the benzimidazole core, could make it a candidate for incorporation into advanced polymers or organic electronic devices. The specific substitutions on this molecule—the bulky cyclohexyl group and the small methyl group—may impart unique packing properties in the solid state, which could be advantageous for materials applications.

Q & A

Q. What are the common synthetic routes for preparing 1-cyclohexyl-2-methyl-1H-1,3-benzodiazole?

Methodological Answer: The synthesis of benzodiazole derivatives typically involves condensation reactions between substituted amines and carbonyl-containing precursors. For example:

  • Cyclohexyl group introduction : Cyclohexylamine or its derivatives can react with ortho-diamine intermediates under acidic conditions to form the benzodiazole core. Solvents like ethanol or DMF and catalysts such as HCl or POCl₃ are commonly used .
  • Methyl group incorporation : Methylation at the N1 position can be achieved via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
  • Validation : Monitor reaction progress using TLC and confirm purity via melting point analysis and elemental composition (e.g., C, H, N analysis) .

Q. How is the structure of this compound confirmed post-synthesis?

Methodological Answer: Structural confirmation requires a multi-technique approach:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Peaks for the cyclohexyl protons (δ 1.2–2.1 ppm, multiplet) and methyl group (δ 2.5–3.0 ppm, singlet) are characteristic. Aromatic protons in the benzodiazole ring appear at δ 7.0–8.5 ppm .
    • IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-H (2850–3000 cm⁻¹) confirm the benzodiazole core .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 215 for C₁₃H₁₇N₂) validate the molecular weight .

Q. What are the common derivatives of this compound, and how are they prepared?

Methodological Answer: Derivatives are synthesized by functionalizing the benzodiazole core:

  • Substitution at C2 : React with aryl halides via Buchwald-Hartwig coupling to introduce aryl groups .
  • Triazole or thiazole hybrids : Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) links benzodiazole to triazole/thiazole moieties, enhancing biological activity .
  • Example : 2-(4-Piperidyl)-1H-1,3-benzodiazole is synthesized by reacting 1-cyclohexyl-2-methylbenzodiazole with piperidine under reflux .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Predicts molecular geometry, frontier orbitals (HOMO-LUMO), and electrostatic potential surfaces. For example, DFT calculations on benzothiazole analogs reveal electron-withdrawing effects of the cyclohexyl group, stabilizing the LUMO .
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to biological targets. In benzodiazole-triazole hybrids, the cyclohexyl group enhances hydrophobic interactions with enzyme active sites .

Q. What strategies optimize the reaction yield of this compound under varying catalytic conditions?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) vs. Brønsted acids (e.g., H₂SO₄). Evidence shows POCl₃ in DMF increases cyclization efficiency by 20% compared to HCl .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol reduces side reactions.
  • Temperature Control : Microwave-assisted synthesis reduces reaction time from 24 h to 2 h with comparable yields (75–80%) .

Q. How should researchers address contradictory data in spectroscopic characterization across studies?

Methodological Answer:

  • Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., 1-methyl-1H-benzodiazole ).
  • Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction. For example, benzothiazole derivatives show planar aromatic systems with dihedral angles <10° .
  • Statistical Analysis : Use multivariate analysis (e.g., PCA) to identify outliers in spectral datasets .

Q. What methodologies assess the biological activity of this compound derivatives?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial Activity : Broth microdilution (MIC values) against S. aureus and E. coli .
    • Enzyme Inhibition : Fluorescence-based assays (e.g., HIV-1 protease inhibition ).
  • In Vivo Studies : Toxicity profiling in rodent models (LD₅₀) and pharmacokinetic analysis (e.g., half-life, bioavailability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.